
(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate is a chemical compound with the molecular formula C18H15NO5S and a molecular weight of 357.38 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate typically involves the reaction of 2-(4-methoxyphenylthio)acetic acid with (1,3-dioxoisoindolin-2-yl)methyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography.
Chemical Reactions Analysis
(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or thiols.
Scientific Research Applications
(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cellular processes .
Comparison with Similar Compounds
(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate can be compared with similar compounds such as:
Sodium Picosulfate: Both compounds have similar structural features but differ in their functional groups and applications.
Methyl Benzoate: This compound shares some chemical properties with this compound but is used primarily as a fumigant.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C18H15NO5S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-(4-methoxyphenyl)sulfanylacetate |
InChI |
InChI=1S/C18H15NO5S/c1-23-12-6-8-13(9-7-12)25-10-16(20)24-11-19-17(21)14-4-2-3-5-15(14)18(19)22/h2-9H,10-11H2,1H3 |
InChI Key |
VCSUDEXAWSXDMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)
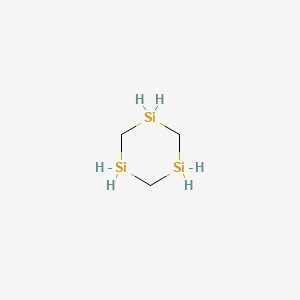
![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)
![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)
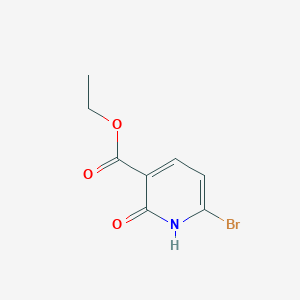
![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)
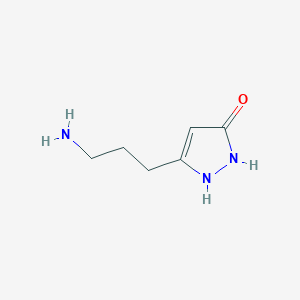
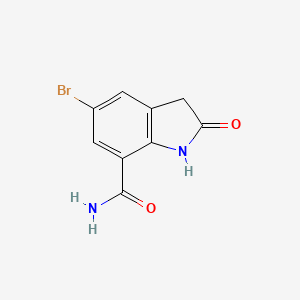

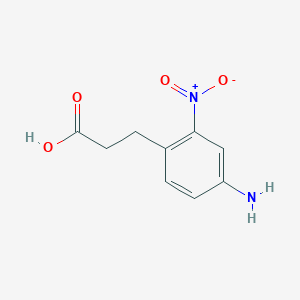
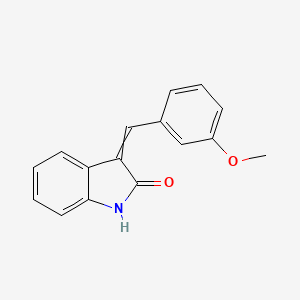
![1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride](/img/structure/B12510812.png)
![methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12510813.png)
